Cas no 66409-98-1 (Veratraman-28-carboxaldehyde,17,23-epoxy-3-hydroxy-11-oxo-, (3b,23b)- (9CI))

Veratraman-28-carboxaldehyde,17,23-epoxy-3-hydroxy-11-oxo-, (3b,23b)- (9CI) structure
66409-98-1 structure
Product Name:Veratraman-28-carboxaldehyde,17,23-epoxy-3-hydroxy-11-oxo-, (3b,23b)- (9CI)
CAS No:66409-98-1
MF:C28H39NO4
MW:453.613568544388
CID:524409
PubChem ID:91211319
Update Time:2025-04-19

Veratraman-28-carboxaldehyde,17,23-epoxy-3-hydroxy-11-oxo-, (3b,23b)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Veratraman-28-carboxaldehyde,17,23-epoxy-3-hydroxy-11-oxo-, (3b,23b)- (9CI)
    • (3'aS,7'aR,9R)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carbaldehyde
    • 17,23β-Epoxy-3β-hydroxy-11-oxoveratraman-28-carbaldehyde
    • AC1L2J13
    • BRN 1190429
    • JERVINE, N-FORMYL-
    • LS-86888
    • N-Formyljervin
    • N-Formyljervine
    • 66409-98-1
    • Inchi: 1S/C28H39NO4/c1-15-11-22-25(29(13-15)14-30)17(3)28(33-22)10-8-20-21-6-5-18-12-19(31)7-9-27(18,4)24(21)26(32)23(20)16(28)2/h5,14-15,17,19-22,24-25,31H,6-13H2,1-4H3/t15-,17+,19-,20-,21-,22+,24+,25-,27-,28-/m0/s1
    • InChI Key: WAULJAUXPVUQMT-AROXZRCDSA-N
    • SMILES: O1[C@@H]2C[C@H](C)CN(C=O)[C@H]2[C@@H](C)[C@@]21C(C)=C1C([C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@H]3[C@@H]1CC2)O)=O

Computed Properties

  • Exact Mass: 453.287909
  • Monoisotopic Mass: 453.287909
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 0
  • Complexity: 954
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 7
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.1053 (rough estimate)
  • Boiling Point: 560.7°C (rough estimate)
  • Flash Point: 346.9°C
  • Refractive Index: 1.6290 (estimate)
  • PSA: 66.84000
  • LogP: 4.62350
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd